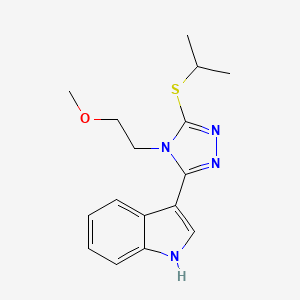

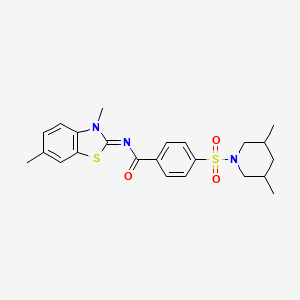

![molecular formula C17H14O2S B2420688 (Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one CAS No. 107152-96-5](/img/structure/B2420688.png)

(Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . Another study reported the synthesis of a symmetrically conjugated molecular semiconductor derived from diketopyrrolopyrrole (DPP), namely, 2,5-dihexadecyl-3,6-bis (5- (3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo [3,4-c]pyrrole-1,4 (2H,5H)-dione .

Molecular Structure Analysis

The molecular structure of related compounds such as thiophene has been studied . Thiophene is a five-membered heterocycle containing a sulfur atom . The precise equilibrium structure of thiophene was determined by rotational spectroscopy .

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur such as phosphorous pentasulfide or Lawesson’s reagent . Another study reported an approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as thiophene have been studied . Thiophene has a molecular weight of 84.140 and its formula is C4H4S .

Scientific Research Applications

1. Synthesis and Characterization

- The synthesis of benzothiophene derivatives, like "(Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one," involves advanced organic synthesis techniques. These compounds are crucial in the development of selective estrogen receptor modulators, highlighting their potential in therapeutic applications. The method provides a direct route from the benzo[b]thiophene core to 2-aryl-3-substituted benzo[b]thiophenes, showcasing versatility in chemical synthesis (David et al., 2005).

2. Pharmaceutical Applications

- In pharmacology, benzo[b]thiophene derivatives are explored for their potential as therapeutic agents. For instance, compounds related to benzothiophene sulfonamide derivatives have been evaluated for their efficacy as topically active inhibitors of ocular carbonic anhydrase, which could be significant in treating glaucoma (Graham et al., 1989).

3. Material Science

- The compound's relevance extends to materials science, where benzothiazole and benzothiophene derivatives are utilized in the synthesis of Zn(II)-chelated complexes. These complexes are noteworthy for their potential in producing white-light emission, which could be instrumental in the development of electroluminescent devices and OLED technologies (Roh et al., 2009).

4. Organic Electronics

- Benzo[b]thiophene-based polymers, incorporating elements like selenium, have been designed for application in bulk heterojunction polymer solar cells (BHJ PSCs). These innovative materials demonstrate promising efficiency and stability, contributing to the advancement of organic photovoltaic technologies (Chakravarthi et al., 2014).

5. Chemical Reactivity and Mechanistic Studies

- The chemical reactivity of thiophene derivatives has been a subject of interest, particularly in nucleophilic substitution reactions. Studies focusing on the kinetics and mechanisms of these reactions enrich our understanding of chemical reactivity, facilitating the design of new synthetic routes and materials (Koh et al., 1999).

Mechanism of Action

Mode of Action

It’s known that the compound exists in the enamino keto form in solutions .

Pharmacokinetics

Predicted GC-MS and LC-MS/MS spectra for the compound are available, which could aid in future pharmacokinetic studies .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Safety and Hazards

properties

IUPAC Name |

(2Z)-2-benzylidene-6-ethoxy-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2S/c1-2-19-13-8-9-14-15(11-13)20-16(17(14)18)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINTQXNCDASEB-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-benzylidene-6-ethoxy-1-benzothiophen-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

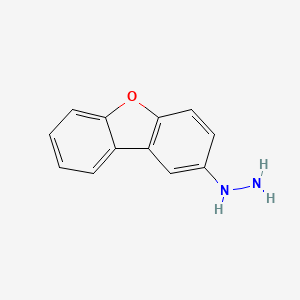

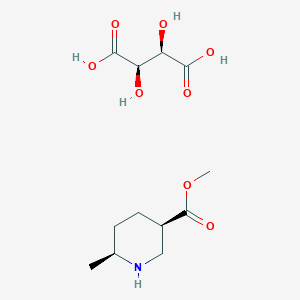

![Methyl 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoate](/img/structure/B2420610.png)

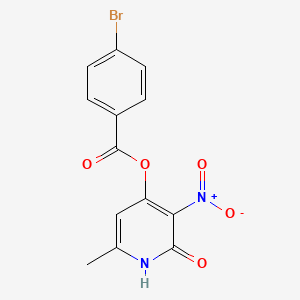

![Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2420611.png)

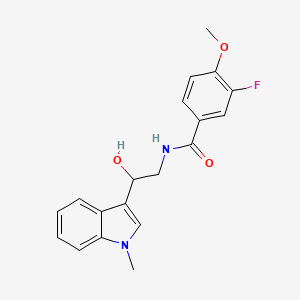

![N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2420613.png)

![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)

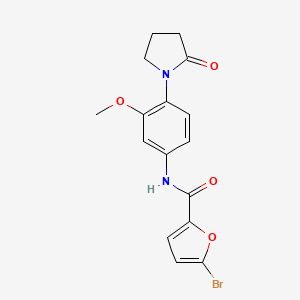

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420620.png)

![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)

![(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2420624.png)